

CAS number and molecular formula for Fosamprenavir-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fosamprenavir-d4

Cat. No.: B12414442

[Get Quote](#)

In-Depth Technical Guide: Fosamprenavir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fosamprenavir-d4**, a deuterated analog of the HIV-1 protease inhibitor prodrug, Fosamprenavir. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and metabolic pathways, designed to support research and development activities.

Core Compound Information

Fosamprenavir is a phosphate ester prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease.^[1] The introduction of deuterium (d4) in specific molecular positions creates **Fosamprenavir-d4**, a valuable tool in pharmacokinetic and metabolic studies. The heavy isotopes make the molecule easily distinguishable from its non-deuterated counterpart by mass spectrometry, allowing for precise quantification in biological matrices without the interference of the dosed drug.

Chemical Identity and Physicochemical Properties

The key identifiers and physicochemical properties of **Fosamprenavir-d4** and its parent compound are summarized below.

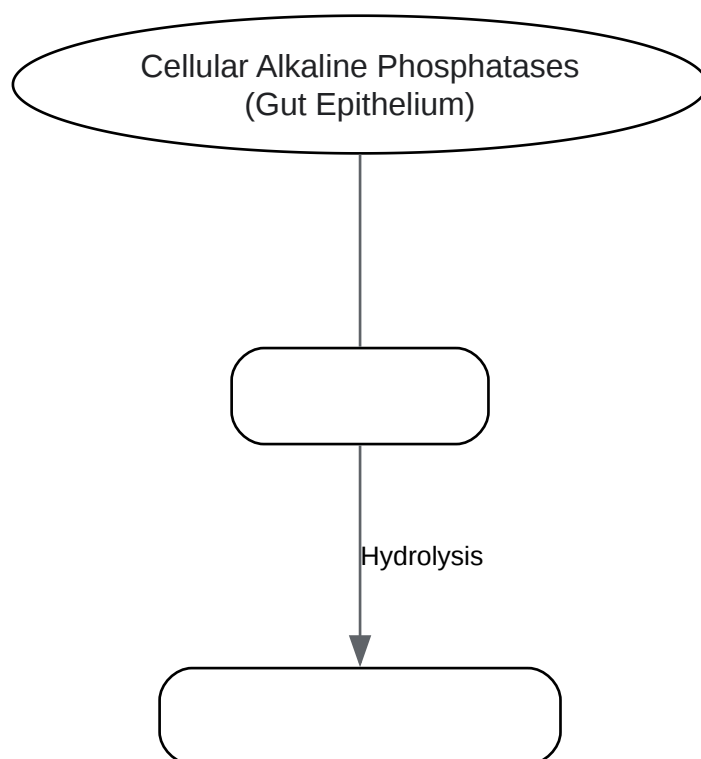
Property	Fosamprenavir-d4 Calcium Salt	Fosamprenavir
CAS Number	1133702-41-6[2]	226700-79-4[3]
Molecular Formula	C25H30D4CaN3O9PS[4]	C25H36N3O9PS[3]
Molecular Weight	627.69 g/mol [4]	585.61 g/mol
Synonyms	GW-433908G-d4, Lexiva-d4, Telzir-d4[5]	GW-433908, Lexiva, Telzir
Solubility (Fosamprenavir Calcium Salt)	Data not available	In DMSO: ~30 mg/mL In Ethanol: ~2 mg/mL In Water: ~0.31 mg/mL at 25°C[3][6]
pKa (Strongest Acidic)	Data not available	1.22[7]
pKa (Strongest Basic)	Data not available	2.45[7]
LogP	Data not available	1.92[7]
Protein Binding (as Amprenavir)	~90%[8]	~90%[8]

Metabolic Pathway and Mechanism of Action

Fosamprenavir exerts its therapeutic effect through its active metabolite, amprenavir. The metabolic conversion is a critical step in its mechanism of action.

Hydrolysis to Amprenavir

Following oral administration, fosamprenavir is rapidly and almost completely hydrolyzed by cellular alkaline phosphatases in the gut epithelium during absorption. This enzymatic cleavage removes the phosphate group, releasing the active drug, amprenavir, and inorganic phosphate into the systemic circulation.[8]

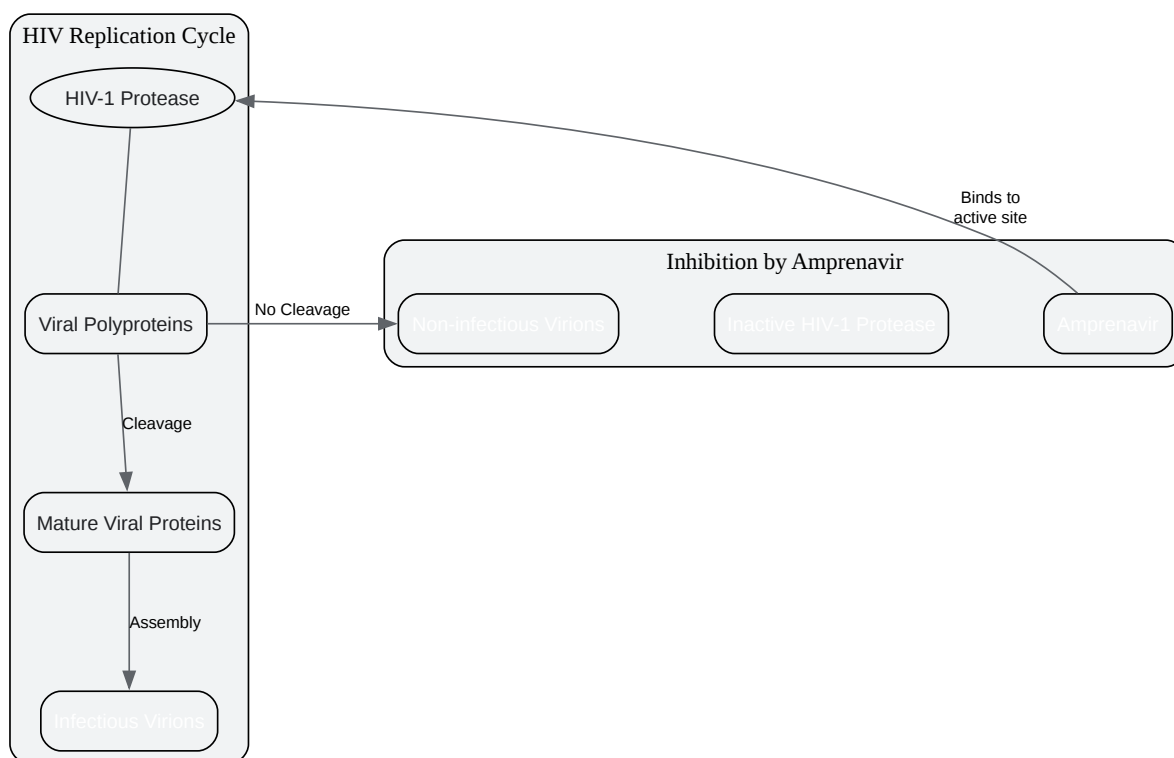


[Click to download full resolution via product page](#)

Metabolic conversion of Fosamprenavir to Amprenavir.

Inhibition of HIV-1 Protease

Amprenavir is a potent inhibitor of the HIV-1 protease. This viral enzyme is essential for the lifecycle of HIV, as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins. Amprenavir binds to the active site of the HIV-1 protease, preventing this cleavage. Consequently, only immature, non-infectious viral particles are produced, thus halting the replication of the virus.^[7]



[Click to download full resolution via product page](#)

Mechanism of action of Amprenavir on HIV-1 Protease.

Experimental Protocols

The following section outlines key experimental methodologies for the synthesis and analysis of **Fosamprenavir-d4**.

Synthesis of Fosamprenavir-d4

The synthesis of **Fosamprenavir-d4** involves the use of deuterated starting materials or intermediates. A plausible synthetic route is adapted from the known synthesis of Fosamprenavir. The deuterium atoms are typically introduced in the isobutyl group of the molecule, originating from a deuterated isobutylamine or a related precursor.

A general workflow for the synthesis is as follows:

- Preparation of the Deuterated Intermediate: Synthesis of N-(isobutyl-d4)-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride and isobutylamine-d4.
- Coupling Reaction: Reaction of the deuterated sulfonamide with a suitable chiral epoxide intermediate to form the core structure.
- Carbamate Formation: Introduction of the tetrahydrofuranyl carbamate group.
- Phosphorylation: Phosphorylation of the hydroxyl group to introduce the phosphate ester.
- Reduction and Salt Formation: Reduction of the nitro group to an amine, followed by formation of the calcium salt to yield **Fosamprenavir-d4** Calcium Salt.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A reversed-phase HPLC (RP-HPLC) method can be employed for the determination of purity and for assaying **Fosamprenavir-d4**.

- Column: C18 column (e.g., Symmetry 75 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometer at 260 nm.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, to a known concentration (e.g., 100 µg/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

LC-MS/MS is the preferred method for quantifying **Fosamprenavir-d4** and its metabolite, Amprenavir-d4, in biological samples due to its high sensitivity and selectivity.

- Chromatographic Separation:
 - Column: C18 column (e.g., Phenomenex C18 50 x 4.6 mm, 5 μ m).
 - Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 25:75 v/v).
 - Flow Rate: 0.7 mL/min.
- Mass Spectrometric Detection:
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Transitions: Specific parent-to-product ion transitions for **Fosamprenavir-d4** and an appropriate internal standard would need to be determined. For the non-deuterated form, the transition m/z 586.19 \rightarrow 57.07 has been reported.
- Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically used to isolate the analyte from the biological matrix (e.g., plasma, serum).

Conclusion

Fosamprenavir-d4 is an essential analytical tool for researchers in the field of HIV drug development and pharmacology. Its use as an internal standard in bioanalytical assays allows for accurate and precise quantification of Fosamprenavir and its active metabolite, Amprenavir. The information provided in this guide serves as a foundational resource for the effective utilization of **Fosamprenavir-d4** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fosamprenavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fosamprenavir | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fosamprenavir-d4 Calcium Salt | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- To cite this document: BenchChem. [CAS number and molecular formula for Fosamprenavir-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414442#cas-number-and-molecular-formula-for-fosamprenavir-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com